2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure. The spirocyclic framework is known for its rigidity and unique spatial arrangement, which can impart distinct biological and chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and drug design, due to its potential bioactivity and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction to form the spirocyclic core, followed by functional group modifications to introduce the phenoxy and phenyl substituents.
Cycloaddition Reaction: The key step involves a [2+2] cycloaddition between endocyclic alkenes and an isocyanate, such as Graf isocyanate, to form the spirocyclic β-lactam intermediate.
Reduction: The β-lactam ring is then reduced using a reducing agent like alane to yield the 2-azaspiro[3.3]heptane core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors for the cycloaddition and reduction steps, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be employed to replace the phenoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design, particularly as a bioisostere of piperidine, which is commonly found in many pharmaceuticals.
Biological Studies: Its potential bioactivity can be explored in various biological assays to identify new therapeutic targets or mechanisms of action.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a scaffold for further functionalization.
Material Science: Its rigid spirocyclic structure may impart desirable properties to materials, such as increased stability or specific interactions with other molecules.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets due to its structural similarity to bioactive compounds like piperidine . The spirocyclic core may enhance binding affinity and selectivity for certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural features.
2-Azaspiro[3.4]octane: Another spirocyclic compound with a slightly larger ring system.
2-Azaspiro[3.5]nonane: A spirocyclic compound with an even larger ring system, offering different spatial properties.
Uniqueness
2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is unique due to its specific combination of a spirocyclic core with phenoxy and phenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16(24-19-10-6-3-7-11-19)20(23)22-14-21(15-22)12-18(13-21)17-8-4-2-5-9-17/h2-11,16,18H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBSFDUBZEFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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